molecular formula C15H21N5O B5689667 N-[1-(2-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)-2-methylpropyl]acetamide

N-[1-(2-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)-2-methylpropyl]acetamide

Cat. No.: B5689667
M. Wt: 287.36 g/mol
InChI Key: QGXZLCJNDBHPMU-UHFFFAOYSA-N
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Description

N-[1-(2-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)-2-methylpropyl]acetamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring fused with a triazole ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[1-(2-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)-2-methylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-5-20-15(13(10(2)3)17-11(4)21)18-14(19-20)12-6-8-16-9-7-12/h6-10,13H,5H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXZLCJNDBHPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=N1)C2=CC=NC=C2)C(C(C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)-2-methylpropyl]acetamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.

    Coupling of Pyridine and Triazole Rings: The pyridine and triazole rings are then coupled using appropriate reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)-2-methylpropyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[1-(2-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)-2-methylpropyl]acetamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)-2-methylpropyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have been studied for their biological activities.

    Imidazoles: Another class of heterocyclic compounds with similar applications in chemistry and biology.

Uniqueness

N-[1-(2-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)-2-methylpropyl]acetamide is unique due to its specific combination of pyridine and triazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

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